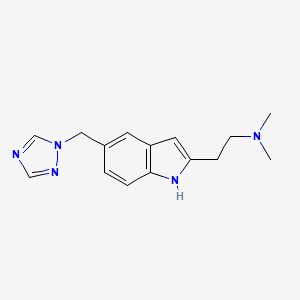

N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺

描述

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as DMINDA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMINDA belongs to the class of indole-based compounds, which are known for their diverse biological activities.

科学研究应用

合成和抗抑郁活性

一系列5-芳基-1H-1,2,4-三唑-3-硫醇化合物被合成,并与N,N-二甲基-(2-氯乙基)胺烷基化,生成类似N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺的化合物。这些化合物通过红外光谱、1H核磁共振、质谱数据和元素分析进行表征。它们通过小鼠尾悬测验进行抗抑郁活性筛选,表明在抗抑郁药物开发中具有潜在应用(Radhika, Venkatesham, & Sarangapani, 2011)。

合成方法的进展

针对吲哚衍生物,特别是类似N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺的化合物,开发了一种新的合成方法。这涉及到一个自由基环化过程,展示了在合成复杂分子方面的创新方法,这可能对制药化学和材料科学产生影响(Rádl et al., 2008)。

三唑衍生物的新合成

采用一锅法反应策略制备了新型三唑衍生物,包括结构相关于N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺的化合物。这些化合物通过涉及叠氮化物和1,3-偶极环加成的一系列反应合成,为合成具有潜在在药物化学中应用的复杂三唑基化合物提供了一条新途径(Latthe, Sunagar, & Badami, 2007)。

心血管研究应用

研究已经检验了5-HT1D受体激动剂,包括N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺(利扎曲坦)及其类似物,在体外对人类冠状动脉反应的影响。这些发现可以为了解这些化合物的心血管效应,从而指导开发更安全和更有效的治疗方法,如偏头痛,提供信息(Longmore et al., 1996)。

探索5-羟色胺活性

研究了N,N-二甲基-5-(1H-1,2,4-三唑-1-基甲基)-1H-吲哚-2-乙胺及其类似物的合成和5-羟色胺活性,重点关注它们作为5-HT1D受体激动剂的效力和选择性。这项研究有助于我们了解参与5-羟色胺信号传导的分子相互作用,并可能指导开发用于神经系统疾病的新型治疗方法(Street et al., 1995)。

作用机制

Target of Action

Iso Rizatriptan, also known as G7C3579X6Q, Rizatriptan impurity C, or N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, is a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . These receptors are primarily found in cranial arteries and are involved in the constriction of blood vessels .

Mode of Action

Iso Rizatriptan binds with high affinity to the 5-HT1B and 5-HT1D receptors . This binding causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . Additionally, Iso Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The activation of 5-HT1B and 5-HT1D receptors by Iso Rizatriptan leads to a decrease in the activity of the trigeminovascular system . This results in the release of vasoactive neuropeptides, causing vasodilation of the meningeal vessels and neurogenic inflammation . These actions correlate with the relief of migraine symptoms .

Pharmacokinetics

Iso Rizatriptan is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . It is excreted primarily in urine (82%, 14% as unchanged drug) and feces (12%) .

Result of Action

The molecular and cellular effects of Iso Rizatriptan’s action primarily involve the constriction of brain blood vessels and the blocking of pain impulses . This leads to the reduction of pain, nausea, and other migraine sensations .

Action Environment

The action, efficacy, and stability of Iso Rizatriptan can be influenced by various environmental factors. For instance, the bioavailability of Iso Rizatriptan may be affected by factors such as the patient’s metabolic rate, the presence of food in the stomach, and the pH of the gastrointestinal tract. Specific studies on the influence of environmental factors on iso rizatriptan’s action are limited .

属性

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUUFDCAHYSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175040 | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208941-96-2 | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208941-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan impurity C [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208941962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-2-ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C3579X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)